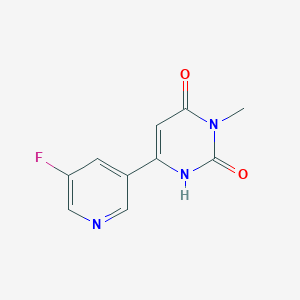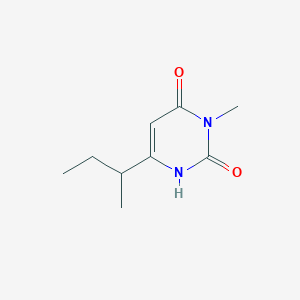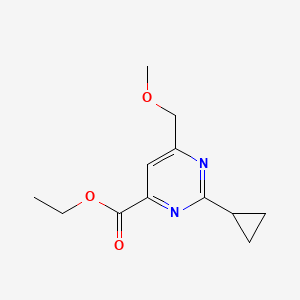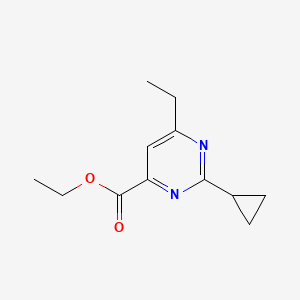
4-Chloro-6-iodo-2-(trifluoromethyl)quinoline
Vue d'ensemble
Description
“4-Chloro-6-iodo-2-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H4ClF3IN and a molecular weight of 357.5 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-iodo-2-(trifluoromethyl)quinoline” can be represented by the SMILES string: C1=CC2=C (C=C1I)C (=CC (=N2)C (F) (F)F)Cl .
Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-6-iodo-2-(trifluoromethyl)quinoline” are not available, quinolines in general are known to undergo a variety of reactions. These include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper-catalyzed transformations of heterocyclic N-oxides, and oxidative dehydrogenation reactions .
Physical And Chemical Properties Analysis
“4-Chloro-6-iodo-2-(trifluoromethyl)quinoline” is a solid substance with a molecular weight of 357.5 .
Applications De Recherche Scientifique
Proteomics Research
4-Chloro-6-iodo-2-(trifluoromethyl)quinoline: is utilized in proteomics research due to its potential as a building block for the synthesis of various compounds. Its unique structure allows for the development of proteomic tools that can help in understanding protein functions and interactions within biological systems .
Drug Synthesis
The trifluoromethyl group in this compound is a common feature in many FDA-approved drugs. It’s used in the synthesis of pharmaceuticals where the introduction of fluorine atoms can significantly alter the biological activity of the molecules, leading to enhanced efficacy and selectivity in drug targets .
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-6-iodo-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3IN/c11-7-4-9(10(12,13)14)16-8-2-1-5(15)3-6(7)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWIGMZXSVMVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-iodo-2-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



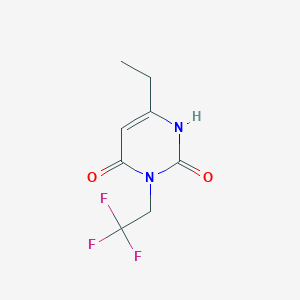
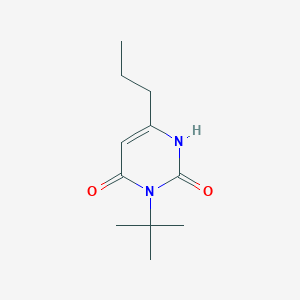

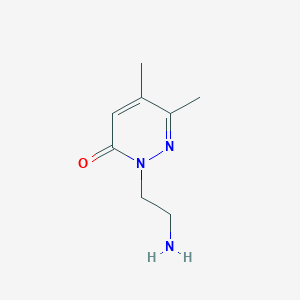
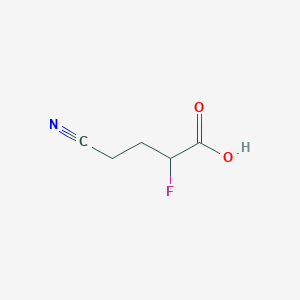
![[3-(Thiophen-3-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1490447.png)

![[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1490449.png)
![2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one](/img/structure/B1490450.png)
